3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile involves several steps. One common method includes the reaction of 3-bromobenzonitrile with 1,3-dihydroxypropan-2-amine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product .
Chemical Reactions Analysis
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzonitrile can be compared to other similar compounds such as:
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzamide: This compound has a similar structure but with an amide group instead of a nitrile group.
3-{[(1,3-Dihydroxypropan-2-yl)amino]methyl}benzaldehyde: This compound features an aldehyde group in place of the nitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-[(1,3-dihydroxypropan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C11H14N2O2/c12-5-9-2-1-3-10(4-9)6-13-11(7-14)8-15/h1-4,11,13-15H,6-8H2 |
InChI Key |
PHOWRHPYJWNIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC(CO)CO |
Origin of Product |
United States |
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